molecular formula C22H14 B7800147 Dibenz[a,c]anthracene CAS No. 67775-07-9

Dibenz[a,c]anthracene

Cat. No.: B7800147
CAS No.: 67775-07-9
M. Wt: 278.3 g/mol
InChI Key: RAASUWZPTOJQAY-UHFFFAOYSA-N
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Description

Dibenz[a,c]anthracene is a carbopolycyclic compound.

Biological Activity

Dibenz[a,c]anthracene (DBA) is a polycyclic aromatic hydrocarbon (PAH) recognized for its significant biological activity, particularly its carcinogenic properties. This article explores the biological activity of DBA, including its mechanisms of action, carcinogenic potential, and relevant case studies.

Chemical Structure and Properties

This compound is composed of three fused benzene rings and is classified as a PAH. Its chemical formula is C22H14C_{22}H_{14} with a molecular weight of 278.34 g/mol. The compound's structure contributes to its reactivity and biological effects, particularly through metabolic activation pathways that lead to DNA damage.

Mechanisms of Carcinogenicity

The carcinogenicity of DBA is primarily attributed to its ability to form reactive metabolites that interact with cellular macromolecules, particularly DNA. The metabolic activation occurs via cytochrome P450 enzymes, which convert DBA into dihydrodiols and other metabolites that can cause mutagenic effects:

  • Metabolic Activation : DBA undergoes enzymatic conversion into various dihydrodiol derivatives, which are implicated in its carcinogenic effects. These metabolites can form adducts with DNA, leading to mutations and ultimately cancer development .
  • Genotoxicity : Studies have shown that DBA induces DNA damage in bacterial systems such as Salmonella typhimurium and mammalian cells including human foreskin fibroblasts . The compound has been demonstrated to cause forward mutations and cell transformation in various mammalian cell lines .

Carcinogenic Evidence

Numerous studies have established the carcinogenic potential of DBA through various experimental models:

  • Animal Studies : In dermal application studies involving Swiss mice, DBA has been shown to induce skin papillomas and carcinomas. For instance, a study reported an increase in skin tumors following a single subcutaneous injection of DBA .
  • Initiation-Promotion Studies : DBA has been tested in initiation-promotion protocols where it was administered followed by tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate). Results indicated increased incidences of skin tumors in treated mice compared to controls .

Case Studies

  • Swiss Mice Study : A pivotal study involved the administration of DBA via dermal exposure at varying concentrations. The results indicated a dose-dependent increase in tumor incidence, with higher concentrations leading to significant tumor formation in the skin .
  • Comparative Analysis with Other PAHs : Research comparing DBA with other PAHs like dibenz[a,h]anthracene revealed similar mechanisms of action but varying potency levels in inducing tumors across different animal models. The relative potency factors (RPFs) were established based on tumorigenic responses observed in bioassays .

Summary of Biological Activity

Biological Activity Findings
Carcinogenicity Induces skin tumors in mice; positive results in multiple animal models .
Genotoxicity Causes DNA damage in bacterial and mammalian cells; forms DNA adducts .
Metabolic Activation Converted by cytochrome P450 enzymes into reactive metabolites .

Scientific Research Applications

Case Studies

  • Mouse Models : A study involving female CD-1 mice demonstrated that a single dermal application of DBA followed by TPA (12-O-tetradecanoylphorbol-13-acetate) significantly increased the incidence of skin papillomas and carcinomas . This study highlights the compound's role as a complete carcinogen when used in conjunction with promoting agents.
  • Comparative Carcinogenicity : Research comparing DBA with other PAHs, such as picene, showed that DBA consistently induced sarcomas in test animals, confirming its potency as a carcinogen . In contrast, picene did not exhibit similar effects, underscoring the unique carcinogenic profile of DBA.
  • Long-Term Exposure Studies : In a long-term study where DBA was administered via subcutaneous injection to various mouse strains, results indicated a dose-dependent increase in tumor incidence, particularly fibrosarcomas . The variability among different strains suggests genetic factors may influence susceptibility to DBA-induced carcinogenesis.

Summary of Findings

Study TypeAnimal ModelAdministration RouteKey Findings
Dermal ApplicationCD-1 MiceDermal + TPAIncreased skin papillomas/carcinomas
InjectionNMRI MiceSubcutaneousDose-dependent tumor incidence
InjectionSprague-Dawley RatsSubcutaneousInduced sarcomas in all test subjects

Environmental and Health Implications

This compound is prevalent in environmental samples due to its formation during incomplete combustion processes. Its presence raises concerns regarding exposure through air pollution and food contamination. The compound has been classified as a possible human carcinogen by several health organizations, leading to increased scrutiny regarding its environmental impact and human health risks .

Regulatory Status

Due to its carcinogenic potential, this compound is included in various regulatory frameworks aimed at controlling exposure to hazardous substances. For instance, it is listed under California's Proposition 65 as a chemical known to cause cancer .

Properties

IUPAC Name

benzo[b]triphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAASUWZPTOJQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9049245
Record name Dibenz[a,c]anthracene
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Molecular Weight

278.3 g/mol
Source PubChem
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Physical Description

Slightly yellow solid; [MSDSonline]
Record name 1,2:3,4-Dibenzanthracene
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CAS No.

215-58-7, 414-29-9, 67775-07-9
Record name Benzo[b]triphenylene
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Record name Benzotriphenylene
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Record name Dibenzanthracene
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Record name Dibenz[a,c]anthracene
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Record name 2,3-BENZOTRIPHENYLENE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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